molecular formula C26H35N3 B3853182 1-[1-(2-phenylethyl)piperidin-4-yl]-4-[(E)-3-phenylprop-2-enyl]piperazine

1-[1-(2-phenylethyl)piperidin-4-yl]-4-[(E)-3-phenylprop-2-enyl]piperazine

Cat. No.: B3853182
M. Wt: 389.6 g/mol
InChI Key: HKQQIGWNXZWLLH-KPKJPENVSA-N
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Description

1-[1-(2-phenylethyl)piperidin-4-yl]-4-[(E)-3-phenylprop-2-enyl]piperazine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with phenylethyl and phenylprop-2-enyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-phenylethyl)piperidin-4-yl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves multi-step organic reactions. One common method includes the reaction of 1-(2-phenylethyl)piperidine with 4-[(E)-3-phenylprop-2-enyl]piperazine under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or chloroform and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-phenylethyl)piperidin-4-yl]-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[1-(2-phenylethyl)piperidin-4-yl]-4-[(E)-3-phenylprop-2-enyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with various receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2-phenylethyl)piperidin-4-yl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2-phenylethyl)piperidin-4-yl]-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[1-(2-phenylethyl)piperidin-4-yl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3/c1-3-8-24(9-4-1)12-7-16-27-20-22-29(23-21-27)26-14-18-28(19-15-26)17-13-25-10-5-2-6-11-25/h1-12,26H,13-23H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQQIGWNXZWLLH-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CC=CC3=CC=CC=C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2CCN(CC2)C/C=C/C3=CC=CC=C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(2-phenylethyl)piperidin-4-yl]-4-[(E)-3-phenylprop-2-enyl]piperazine
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1-[1-(2-phenylethyl)piperidin-4-yl]-4-[(E)-3-phenylprop-2-enyl]piperazine
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1-[1-(2-phenylethyl)piperidin-4-yl]-4-[(E)-3-phenylprop-2-enyl]piperazine
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1-[1-(2-phenylethyl)piperidin-4-yl]-4-[(E)-3-phenylprop-2-enyl]piperazine
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1-[1-(2-phenylethyl)piperidin-4-yl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Reactant of Route 6
1-[1-(2-phenylethyl)piperidin-4-yl]-4-[(E)-3-phenylprop-2-enyl]piperazine

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